molecular formula C18H11ClF2N4OS B6483381 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243091-13-5

3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6483381
CAS RN: 1243091-13-5
M. Wt: 404.8 g/mol
InChI Key: MAFSZXWKYFPCNU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolopyrazinone core, which is a heterocyclic compound containing a triazole ring fused with a pyrazinone ring. The molecule also has fluorophenyl and chlorofluorophenyl groups attached to it, which are aromatic rings with halogen substituents. These groups can greatly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyrazinone core, followed by the introduction of the fluorophenyl and chlorofluorophenyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings and heterocycles would likely result in a planar or nearly planar structure. The electronegative fluorine atoms could create polar bonds, potentially leading to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The aromatic rings could undergo electrophilic substitution reactions, while the triazolopyrazinone core might participate in nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially affecting its solubility and boiling/melting points .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. In particular, compound 8b demonstrated promising antiviral activity in vitro . Further research could explore its mechanism of action and potential applications in treating viral infections.

Antimicrobial Properties

Several derivatives of this compound were synthesized and evaluated for antimicrobial activity. Notably, compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities . These findings suggest that it could be explored as a novel antimicrobial agent.

Antioxidant Potential

Assess its ability to scavenge free radicals and protect against oxidative stress. Antioxidants play a crucial role in preventing various diseases.

Future Directions

The study of such complex organic molecules has the potential to lead to the development of new pharmaceuticals or agrochemicals. Future research could focus on exploring the biological activity of this compound and optimizing its properties through structural modifications .

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N4OS/c19-15-9-13(21)5-4-11(15)10-27-18-23-22-16-17(26)24(6-7-25(16)18)14-3-1-2-12(20)8-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSZXWKYFPCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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